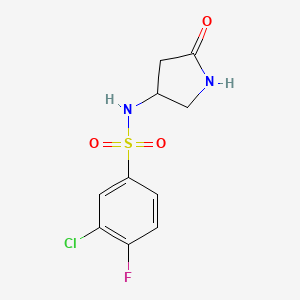

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a pyrrolidinone ring linked to a substituted aromatic sulfonamide core. The 5-oxopyrrolidin-3-yl moiety introduces conformational rigidity and hydrogen-bonding capabilities, which may optimize interactions with enzymatic active sites.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O3S/c11-8-4-7(1-2-9(8)12)18(16,17)14-6-3-10(15)13-5-6/h1-2,4,6,14H,3,5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGMLSKROWSFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

Introduction of Halogen Substituents: The chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine sources.

Sulfonamide Formation: The benzenesulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Halogenation: Chlorine gas, fluorine gas, or their derivatives.

Sulfonation: Sulfonyl chlorides in the presence of a base.

Coupling: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects.

Biological Studies: The compound can be used to study the effects of halogenated sulfonamides on biological systems.

Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Research Findings and Implications

- HIV IN Inhibition: Styrylquinoline-benzenesulfonamide hybrids with para-nitro groups show >90% inhibition, suggesting that the target compound’s chloro/fluoro substituents may offer comparable or slightly reduced activity due to weaker electron-withdrawing effects .

- PPARγ Modulation: Pyridine-linked benzenesulfonamides (e.g., compound 7) achieve near-native ligand docking scores, implying that the target compound’s pyrrolidinone ring could stabilize interactions with the PPARγ ligand-binding domain .

- Antimicrobial Potential: Sulfamethoxazole-4-thiazolidinone hybrids () demonstrate broad-spectrum activity, raising the possibility of repurposing the target compound for bacterial targets.

Biological Activity

The compound 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a member of the sulfonamide class, which has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the compound's reactivity and biological activity.

- Pyrrolidinone Moiety : This structural feature is significant for its interaction with biological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₄ClFN₂O₃S |

| Molecular Weight | 358.81 g/mol |

| Chloro Substituent | Present at the 3-position on the benzene ring |

| Fluoro Substituent | Present at the 4-position on the benzene ring |

| Functional Group | Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. The halogen substituents (chlorine and fluorine) are known to influence binding affinity and selectivity towards specific proteins.

Potential Targets

- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- Receptors : It may act as a modulator for certain receptors involved in cellular signaling.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar sulfonamide derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high potency against these cells .

Study 2: Enzyme Inhibition

In vitro studies demonstrated that related compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of halogen substituents was correlated with increased inhibitory activity, with IC50 values reported as low as 5.4 µM for selected derivatives .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.